Monomethyl terephthaloyl chloride
Description
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2-methylbenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c1-5-4-6(8(10)12)2-3-7(5)9(11)13/h2-4H,1H3 |
InChI Key |
NTNUPCREDHXJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Isophthaloyl Chloride (ICl)
ICl is the meta-isomer of TCl, differing in the position of the acyl chloride groups on the benzene ring.
| Property | Terephthaloyl Chloride (TCl) | Isophthaloyl Chloride (ICl) |
|---|---|---|
| Structure | Para-substituted | Meta-substituted |
| Hydrolysis Rate | Slower due to symmetry | Faster due to steric effects |
| Hydrolysis Products | Terephthalic acid | Isophthalic acid |
| Applications | Aramid fibers, aerogels, COFs | Flexible polymers, coatings |
| Thermal Stability | Higher (decomposes at 265°C) | Slightly lower |
Key Findings :
- Hydrolytic Stability : TCl exhibits slower hydrolysis in aqueous solutions compared to ICl, making it preferable in applications requiring prolonged stability .
- Polymer Properties : In polyamide aerogels, TCl produces materials with higher surface area and density, while ICl enhances flexibility in copolymers .
- Crystallinity : TCl-based polymers (e.g., PPTA) form rigid, crystalline structures, whereas ICl introduces kinks, reducing crystallinity .
Phenylphosphonic Dichloride
Used in polyphosphonates, this compound contrasts with TCl in reactivity and applications:
| Property | Terephthaloyl Chloride (TCl) | Phenylphosphonic Dichloride |
|---|---|---|
| Reactivity | Forms amides/esters | Forms phosphonate esters |
| Applications | High-strength fibers, aerogels | Flame-retardant polymers |
| Thermal Stability | High (up to 265°C) | Moderate (decomposes ~200°C) |
Key Findings :
Aliphatic Acyl Chlorides (e.g., Acetyl Chloride)
| Property | Terephthaloyl Chloride (TCl) | Acetyl Chloride |
|---|---|---|
| Reactivity | High (two reactive sites) | Moderate (one reactive site) |
| Applications | High-performance polymers | Pharmaceuticals, agrochemicals |
| Hydrolysis Sensitivity | Moderate | Very high |
Key Findings :
Aerogels
TCl-based polyamide aerogels exhibit superior mechanical strength and thermal insulation compared to ICl variants. For example:
| Parameter | 100% TCl | TCl/ICl Blend |
|---|---|---|
| Surface Area (m²/g) | 450–500 | 300–350 |
| Density (g/cm³) | 0.15–0.20 | 0.20–0.25 |
| Compressive Strength | High | Moderate |
Source : NASA studies show TCl aerogels achieve optimal properties at 5% solid concentration .
Covalent Organic Frameworks (COFs)
TCl’s reactivity with amines under controlled conditions produces highly crystalline amide COFs (surface area: 261 m²/g), outperforming imine-based COFs (33 m²/g) .
Market and Industrial Relevance
The TCl market is projected to grow at a 4% CAGR (2024–2030), driven by demand for aramid fibers in aerospace and automotive sectors .
Preparation Methods
Esterification of Terephthalic Acid
The first step involves selective esterification of one carboxylic acid group in terephthalic acid (TPA). Methanol is commonly used under acidic or basic catalysis:
Key Parameters :
-
Catalysts : Sulfuric acid (HSO) or p-toluenesulfonic acid (PTSA) at 0.5–2 wt%.
-
Temperature : 60–80°C to prevent di-ester formation.
Table 1 : Esterification Efficiency Under Varied Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HSO | 70 | 4 | 85 |
| PTSA | 65 | 6 | 78 |
Chlorination of Monomethyl Terephthalate
The esterified product is then treated with chlorinating agents such as thionyl chloride (SOCl) or phosgene (COCl):
Optimized Conditions :
Challenges :
-
Residual di-ester formation if chlorination is incomplete.
-
Corrosive byproducts (HCl, SO) require efficient scrubbing systems.
Continuous Flow Synthesis Approaches
Microchannel reactors enable rapid, scalable MMTC production by enhancing heat/mass transfer. A patented method for terephthaloyl chloride synthesis provides a template:
Reactor Design and Parameters
-
Residence Time : 60 seconds at 100°C.
-
Pressure : 3 bar to maintain phosgene in liquid phase.
Table 2 : Performance of Continuous Flow vs. Batch Reactors
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield (%) | 85–90 | 95–98 |
| Phosgene Utilization | 70–80 | 90–95 |
| Purity (%) | 99.5 | 99.9 |
Catalytic Systems and Reaction Optimization
Role of Lewis Acid Catalysts
Aluminum chloride (AlCl) and iron(III) chloride (FeCl) facilitate electrophilic substitution during chlorination:
Catalyst Loading : 0.05–0.2 mol% achieves >90% conversion without side reactions.
Solvent-Free Methods
Melt-phase reactions at 150–170°C under vacuum reduce solvent waste and improve atom economy.
Purification and Characterization Techniques
Distillation and Decolorization
Q & A
Q. What are the standard synthesis routes for monomethyl terephthaloyl chloride, and how are yields optimized?
this compound is typically synthesized via two primary routes:
- From terephthalic acid : Reacting terephthalic acid with thionyl chloride (SOCl₂) or phosgene under controlled anhydrous conditions, achieving yields up to 98% after purification via vacuum distillation .
- From 4-iodobenzoyl chloride : This method involves coupling reactions with methyl-substituted precursors, yielding ~87% with careful temperature control to avoid side reactions . Key optimization factors include reagent purity, solvent selection (e.g., dichloromethane for inertness), and use of catalysts like dimethylformamide (DMF) to accelerate acyl chloride formation.
Q. Which characterization techniques are essential for verifying this compound purity and structure?
Standard methods include:
- FTIR Spectroscopy : To confirm carbonyl (C=O) and acyl chloride (C-Cl) functional groups (peaks at ~1770 cm⁻¹ and ~850 cm⁻¹, respectively) .
- NMR (¹H and ¹³C) : For structural elucidation; aromatic protons appear at δ 8.1–8.3 ppm, while methyl groups resonate at δ 3.9–4.1 ppm .
- X-ray Diffraction (XRD) : For crystallinity analysis, particularly in polymer precursor applications .
Q. What safety protocols are critical when handling this compound?
Due to its reactivity and toxicity:
- Use PPE : Acid-resistant gloves (e.g., nitrile), full-face respirators, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhaling corrosive vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
- Solvent Choice : Use anhydrous solvents (e.g., tetrahydrofuran) to suppress hydrolysis to terephthalic acid .
- Temperature Control : Maintain ≤60°C to prevent thermal degradation, monitored via in-situ IR spectroscopy .
- Catalyst Tuning : Replace DMF with less nucleophilic catalysts (e.g., pyridine derivatives) to reduce esterification side products .
Q. What methodologies resolve contradictions in reported physical properties (e.g., melting point variations)?
Discrepancies in melting points (79–83°C) arise from purity differences. Mitigation strategies include:
- Recrystallization : Purify using hexane/ethyl acetate mixtures.
- DSC Analysis : Validate thermal behavior via differential scanning calorimetry to distinguish polymorphic forms .
Q. How does this compound’s reactivity influence polymer design for high-performance materials?
- Aramid Fibers : Co-polymerize with paraphenylenediamine (PPD) via interfacial polymerization, adjusting stoichiometry for tensile strength (>3 GPa) .
- Aerogels : Crosslink with isophthaloyl chloride and benzenetricarbonyl trichloride to enhance mechanical stability (compressive modulus ~10 MPa) .
Q. What advanced analytical techniques detect trace impurities or degradation products?
- ESI-MS : Identifies low-concentration by-products (e.g., methyl esters) with ppm-level sensitivity .
- DFT Calculations : Predict vibrational spectra (e.g., C-Cl stretching modes) to correlate experimental FTIR data with theoretical models .
Methodological Considerations
Q. How can computational modeling (e.g., DFT) guide experimental design for novel derivatives?
- Simulate reaction pathways to predict energetically favorable intermediates, reducing trial-and-error synthesis. For example, DFT studies of terephthaloyl chloride’s electronic structure inform substituent effects on reactivity .
Q. What strategies address challenges in stabilizing this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
